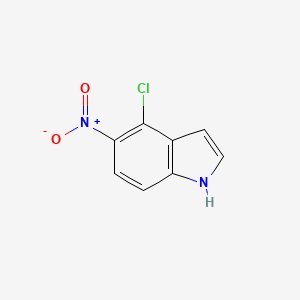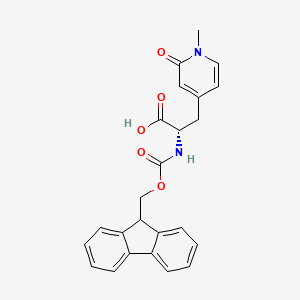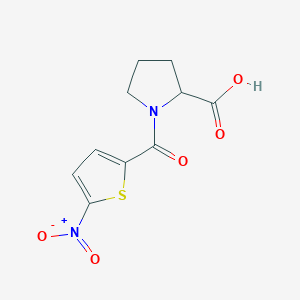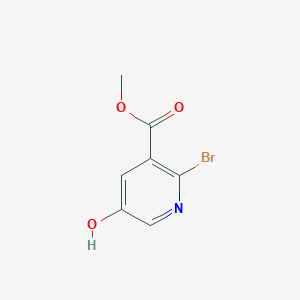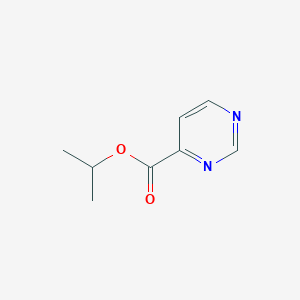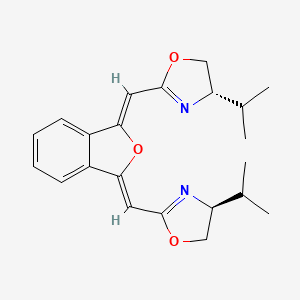![molecular formula C9H4BrClO2S B13656467 4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid](/img/structure/B13656467.png)
4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid is a heterocyclic compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the aryne reaction with alkynyl sulfides. This one-step intermolecular reaction allows for the formation of multisubstituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides . The reaction typically requires the presence of a nucleophilic attack by sulfur or carbon on electrophilic aryne intermediates, followed by ring closure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction: These reactions can modify the functional groups attached to the thiophene ring.
Common Reagents and Conditions
Halogenating Agents: Used for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized thiophene compounds .
Scientific Research Applications
4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: The compound is utilized in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to diverse biological effects, such as anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H4BrClO2S |
|---|---|
Molecular Weight |
291.55 g/mol |
IUPAC Name |
4-bromo-7-chloro-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C9H4BrClO2S/c10-5-1-2-6(11)8-7(5)4(3-14-8)9(12)13/h1-3H,(H,12,13) |
InChI Key |
MFSIVMFDBILUPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=CSC2=C1Cl)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrido[3,4-d]pyrimidin-6-ol](/img/structure/B13656385.png)

